(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid is a chiral compound featuring a cyclobutane ring substituted with a fluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be constructed through cycloaddition reactions or intramolecular cyclization of suitable precursors.
Fluoromethylation: Introduction of the fluoromethyl group can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives.
Scientific Research Applications
(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The cyclobutane ring provides structural rigidity, which can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
- (1R,2R)-2-(Chloromethyl)cyclobutane-1-carboxylic acid
- (1R,2R)-2-(Bromomethyl)cyclobutane-1-carboxylic acid
- (1R,2R)-2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Comparison:
- Uniqueness: The presence of the fluoromethyl group in (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and hydroxy analogs.
- Reactivity: The fluoromethyl group is less reactive than the chloro and bromo groups, making the compound more stable under various conditions.
- Applications: The unique properties of the fluoromethyl group make this compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNCJNDZUIZTP-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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